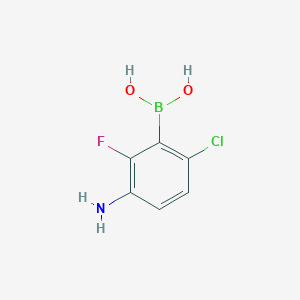

(3-Amino-6-chloro-2-fluorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Amino-6-chloro-2-fluorophenyl)boronic acid: is an organoboron compound with the molecular formula C6H6BClFNO2 . It is a derivative of boronic acid, characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-6-chloro-2-fluorophenyl)boronic acid typically involves the following steps:

Halogenation: The starting material, 3-amino-phenylboronic acid, undergoes halogenation to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.

Amination: The halogenated intermediate is then subjected to amination to introduce the amino group. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: (3-Amino-6-chloro-2-fluorophenyl)boronic acid can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: for coupling reactions.

Nucleophiles: such as amines or thiols for substitution reactions.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Reducing agents: like sodium borohydride for reduction reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Substituted phenylboronic acids: from nucleophilic substitution.

Nitro derivatives: from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Diagnostic Tools: Used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.

Industry:

Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Agriculture: Employed in the synthesis of agrochemicals that enhance crop protection and yield

Wirkmechanismus

The mechanism of action of (3-Amino-6-chloro-2-fluorophenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the presence of amino, chloro, and fluoro substituents can modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

- (3-Fluorophenyl)boronic acid

- (3-Chloro-2-fluorophenyl)boronic acid

- (3-Amino-2-fluorophenyl)boronic acid

Comparison:

- (3-Amino-6-chloro-2-fluorophenyl)boronic acid is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the phenyl ring, which imparts distinct reactivity and binding properties.

- (3-Fluorophenyl)boronic acid lacks the amino and chloro groups, resulting in different reactivity and applications.

- (3-Chloro-2-fluorophenyl)boronic acid lacks the amino group, which affects its ability to participate in certain reactions and interactions.

- (3-Amino-2-fluorophenyl)boronic acid lacks the chloro group, leading to variations in its chemical behavior and potential applications .

Biologische Aktivität

(3-Amino-6-chloro-2-fluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its efficacy and mechanisms of action.

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in medicinal chemistry for drug design, particularly in targeting enzymes involved in metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are recognized for their ability to inhibit certain enzymes, including proteases and beta-lactamases. Specifically, this compound has been studied for its inhibitory effects on hormone-sensitive lipase and other metabolic enzymes .

- Anti-Cancer Activity : Research indicates that this compound may exhibit anti-tumor properties. In vitro studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines, including prostate and liver cancer cells . The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to apoptosis.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | PC-3 (Prostate) | 5.0 | Inhibition of androgen receptor signaling |

| Study 2 | HepG2 (Liver) | 10.0 | Induction of apoptosis |

| Study 3 | Various Tumor Cells | 7.5 | Enzyme inhibition |

Case Studies

- Prostate Cancer Treatment : A study explored the effectiveness of this compound as a potential treatment for prostate cancer by replacing the nitro group in flutamide analogs with boronic acid . The modified compounds showed improved binding affinity to the androgen receptor, demonstrating enhanced anti-androgenic activity.

- Hepatotoxicity Assessment : Another investigation assessed the hepatotoxicity of boronic acid derivatives using HepG2 cells. The study found that while some derivatives exhibited cytotoxic effects, this compound demonstrated a favorable safety profile compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to its chemical structure can significantly influence its biological activity. For instance, the presence of the amino group enhances solubility and bioavailability, while the chloro and fluoro substituents contribute to its potency against specific targets .

Eigenschaften

Molekularformel |

C6H6BClFNO2 |

|---|---|

Molekulargewicht |

189.38 g/mol |

IUPAC-Name |

(3-amino-6-chloro-2-fluorophenyl)boronic acid |

InChI |

InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |

InChI-Schlüssel |

CCUMCNXSOKYWGY-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC(=C1F)N)Cl)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.